molecular formula C21H15FN2OS B2965830 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 922700-61-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2965830
M. Wt: 362.42
InChI Key: FFQWVAKSMIWJED-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is widely used in medicinal chemistry due to its biological activities . It has been used in the synthesis of anti-tubercular compounds . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives have been synthesized .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In another study, the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives was achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Benzothiazoles in Medicinal Chemistry

Benzothiazole and its derivatives are pivotal in the realm of medicinal chemistry, owing to their structural diversity and broad spectrum of pharmacological activities. The unique methine center present in the thiazole ring makes benzothiazole derivatives highly versatile, serving as a common structure in many synthetic bioactive molecules.

  • Pharmacological Properties : Benzothiazole scaffolds are known for their wide array of biological activities. These compounds have been explored for their potential in treating various conditions, including anti-viral, anti-microbial, anti-inflammatory, anti-tumor, and anti-cancer activities. This versatility underscores the therapeutic significance of benzothiazoles in drug discovery and development (Bhat & Belagali, 2020).

  • Drug Development : Recent years have witnessed a surge in benzothiazole-based drug development, with numerous patents filed for compounds targeting a wide range of diseases. This includes metabolic diseases, cancer, inflammation, neurodegeneration, viral and bacterial infections, fibrosis, and thrombosis. The ongoing interest in benzothiazoles reflects their promise as therapeutic agents with high activity and selectivity (Law & Yeong, 2022).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQWVAKSMIWJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

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